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Compound of Interest

Compound Name:
S-(2-Furanylmethyl)

methanethioate-d2

Cat. No.: B12366903 Get Quote

An In-depth Technical Guide to S-(2-Furanylmethyl) methanethioate-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-(2-Furanylmethyl)
methanethioate-d2, a deuterated isotopologue of a key flavor compound. This document

details its chemical identity, physicochemical properties, a proposed synthesis protocol, and its

primary application as an internal standard in quantitative analytical workflows.

Chemical Identity and Properties
S-(2-Furanylmethyl) methanethioate-d2 is the deuterated form of S-(2-Furanylmethyl)

methanethioate, a sulfur-containing volatile compound found in various foods and beverages,

contributing to roasted and savory aromas. The deuterium labeling makes it an ideal internal

standard for accurate quantification in complex matrices.

CAS Number: 1189712-86-4

Synonyms:

2-Furfurylthiol Acetate-d2

Ethanethioic Acid-d2 S-(2-Furanylmethyl) Ester
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Thioacetic Acid-d2 S-Furfuryl Ester

2-Furanmethanethiol-d2 Acetate

Furfurylthiol-d2 Acetate

S-(2-Furanylmethyl-d2)thioacetate

S-Acetylfurfurylmercaptan-d2

[2H2]-2-Furfurylthiol Acetate

Ethanethioic Acid-d2 S-(2-FuranylMethyl) Ester

Physicochemical Properties
Quantitative data for the deuterated compound is not readily available in the literature. The

following table summarizes the known physicochemical properties of the non-deuterated

analogue, S-(2-Furanylmethyl) methanethioate (CAS: 13678-68-7), which are expected to be

very similar to the deuterated version.
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Property Value Reference

Molecular Formula C₇H₆D₂O₂S [N/A]

Molecular Weight 158.23 g/mol [N/A]

Appearance Oily liquid [1]

Odor
Burnt, roasted, alliaceous,

garlic, savory, coffee-like
[1]

Boiling Point 90-92 °C at 12 mmHg [1]

Density 1.149-1.155 g/cm³ (at 20 °C) [1]

Refractive Index 1.522-1.529 [1]

Solubility
Insoluble in water; soluble in

organic solvents and fats.
[1]

Kovats Retention Index (non-

polar column)
1163 [1]

Experimental Protocols
Proposed Synthesis of S-(2-Furanylmethyl)
methanethioate-d2
A specific, detailed synthesis protocol for S-(2-Furanylmethyl) methanethioate-d2 is not

publicly available. However, a plausible synthetic route can be proposed based on the

synthesis of its non-deuterated analogue and standard deuteration techniques. The synthesis

would likely involve the reaction of a deuterated furfuryl alcohol derivative with a thioacetylating

agent.

Objective: To synthesize S-(2-Furanylmethyl) methanethioate-d2 from a deuterated

precursor.

Materials:

Furfuryl alcohol-d2
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Thioacetic acid

Triphenylphosphine

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous tetrahydrofuran (THF)

Silica gel for column chromatography

Hexane and ethyl acetate for elution

Standard laboratory glassware and magnetic stirrer

Methodology:

Preparation of Furfuryl alcohol-d2: Furfural can be reduced to furfuryl alcohol using a

deuterium source, such as sodium borodeuteride (NaBD₄), in an appropriate solvent like

ethanol or methanol. The reaction is typically carried out at room temperature.

Mitsunobu Reaction:

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve

furfuryl alcohol-d2 (1 equivalent), triphenylphosphine (1.2 equivalents), and thioacetic acid

(1.2 equivalents) in anhydrous THF.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours.

Work-up and Purification:

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl

acetate gradient to yield pure S-(2-Furanylmethyl) methanethioate-d2.

Characterization: Confirm the identity and purity of the product using Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to

verify the incorporation of deuterium.

Use as an Internal Standard in GC-MS Analysis of Flavor
Compounds
S-(2-Furanylmethyl) methanethioate-d2 is primarily used as an internal standard for the

quantification of its non-deuterated analogue and other related flavor compounds in complex

food and beverage matrices.[2][3] Its chemical similarity to the analyte ensures that it behaves

similarly during sample preparation and analysis, thus correcting for variations and improving

the accuracy and precision of the results.[3]

Objective: To quantify the concentration of S-(2-Furanylmethyl) methanethioate in a coffee

sample using S-(2-Furanylmethyl) methanethioate-d2 as an internal standard.

Materials and Instrumentation:

Coffee sample

S-(2-Furanylmethyl) methanethioate-d2 (internal standard solution of known

concentration)

Dichloromethane (DCM) or other suitable extraction solvent

Sodium sulfate (anhydrous)

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Appropriate GC column for flavor analysis (e.g., DB-5ms)

Standard laboratory equipment for extraction (e.g., separatory funnel, centrifuge)

Experimental Workflow:
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Sample Preparation:

Prepare a coffee sample according to standard procedures (e.g., brewing).

Take a known volume or weight of the coffee sample.

Spike the sample with a known amount of the S-(2-Furanylmethyl) methanethioate-d2
internal standard solution.

Extraction:

Perform a liquid-liquid extraction of the spiked coffee sample with dichloromethane.

Separate the organic layer and dry it over anhydrous sodium sulfate.

Concentrate the extract to a specific volume.

GC-MS Analysis:

Inject an aliquot of the concentrated extract into the GC-MS system.

The GC will separate the volatile compounds based on their boiling points and polarity.

The MS will detect and quantify the target analyte (S-(2-Furanylmethyl) methanethioate)

and the internal standard (S-(2-Furanylmethyl) methanethioate-d2).

Data Analysis:

Identify the peaks corresponding to the analyte and the internal standard based on their

retention times and mass spectra.

Integrate the peak areas for both compounds.

Calculate the response factor (RF) using a calibration curve prepared with known

concentrations of the analyte and a constant concentration of the internal standard.

Determine the concentration of the analyte in the original sample using the peak area ratio

of the analyte to the internal standard and the calculated response factor.
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Visualizations
The following diagram illustrates the general workflow for the quantitative analysis of a flavor

compound using a deuterated internal standard with GC-MS.

Sample Preparation Analysis
Data Processing

Coffee Sample
Spike with

S-(2-Furanylmethyl)
methanethioate-d2

Add Internal
Standard Liquid-Liquid

Extraction Concentration GC-MS
Analysis Peak Identification Peak Integration Quantification Analyte

Concentration

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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